AF-353 - 865305-30-2

AF-353

Catalog Number: EVT-258409
CAS Number: 865305-30-2
Molecular Formula: C14H17IN4O2
Molecular Weight: 400.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AF-353 is a synthetic compound classified as a potent and selective antagonist of P2X3 and P2X2/3 receptors. [] These receptors belong to the P2X family of ligand-gated ion channels, which are activated by extracellular adenosine 5′-triphosphate (ATP). [] P2X3 receptors are primarily found on sensory neurons, including those involved in pain perception, while P2X2/3 receptors are also found in other tissues such as the bladder and airways. [, ]

AF-353 is a valuable tool in scientific research for investigating the role of P2X3 and P2X2/3 receptors in various physiological and pathophysiological processes. [] Its high selectivity for these receptors, coupled with its oral bioavailability, makes it an ideal candidate for in vivo studies. []

Adenosine 5′-triphosphate (ATP)

Compound Description: Adenosine 5′-triphosphate (ATP) is a ubiquitous signaling molecule that activates P2X receptors, including P2X3 and P2X2/3 receptors. [, , , ] ATP is released from various cells, including taste cells, airway cells, and cancer cells, in response to stimuli such as taste, mechanical stress, or inflammation. [, , , , , , , , ]

Relevance: ATP is the endogenous agonist of the target compound AF-353. AF-353 acts as a competitive antagonist by binding to P2X3 and P2X2/3 receptors, thereby blocking the effects of ATP. [, , , ] This inhibition of ATP signaling by AF-353 has been shown to have therapeutic potential in various conditions, such as pain, cough, and hypertension. [, , , , , , , , , , , , , ]

α,β-Methylene ATP (α,β-meATP)

Compound Description: α,β-Methylene ATP (α,β-meATP) is a potent and selective agonist of P2X receptors, particularly P2X1 and P2X3 receptors. [, ] It is often used as a pharmacological tool to study the role of P2X receptors in various physiological and pathological processes.

Relevance: Similar to ATP, α,β-meATP activates P2X3 receptors, but it is not antagonized by AF-353 to the same extent. [] This suggests that while both molecules act on P2X3 receptors, their binding sites or mechanisms of action may differ, making α,β-meATP a less sensitive probe for AF-353's inhibitory effects.

TNP-ATP

Compound Description: TNP-ATP is a potent and selective antagonist of P2X receptors, with a preference for P2X1, P2X3, and P2X2/3 receptors. [, ]

Relevance: TNP-ATP exhibits a similar pharmacological profile to the target compound AF-353, both acting as antagonists at P2X3 and P2X2/3 receptors. [, ] The use of both antagonists in research helps confirm the role of P2X3 receptors in various physiological processes.

NF449

Compound Description: NF449 is a selective antagonist of P2X1 receptors. []

Relevance: Unlike the target compound AF-353, which is selective for P2X3 and P2X2/3 receptors, NF449 selectively targets P2X1 receptors. [] This difference in receptor selectivity highlights the diversity within the P2X receptor family and the potential for developing compounds with specific pharmacological profiles.

RO-1

Compound Description: RO-1 is a selective antagonist of P2X1 receptors. []

Relevance: Similar to NF449, RO-1 exhibits selectivity for P2X1 receptors, contrasting with the target compound AF-353's affinity for P2X3 and P2X2/3 receptors. [] This difference in target specificity emphasizes the potential for developing drugs targeting specific P2X receptor subtypes for distinct therapeutic applications.

PSB-1011

Compound Description: PSB-1011 is a selective antagonist of P2X2 receptors. []

Relevance: PSB-1011 displays selectivity for P2X2 receptors, differing from AF-353, which primarily targets P2X3 and P2X2/3 receptors. [] This distinction in receptor affinity highlights the possibility of designing compounds that selectively modulate specific P2X receptor subtypes to achieve targeted therapeutic effects.

A317491

Compound Description: A317491 is a potent and selective antagonist of P2X3 and P2X2/3 receptors. [] It has been investigated for its potential in treating pain and inflammatory conditions.

Relevance: A317491 shares a similar pharmacological profile with the target compound AF-353, as both compounds act as antagonists at P2X3 and P2X2/3 receptors. [] The existence of multiple antagonists targeting the same receptors emphasizes the importance of these receptors as potential drug targets.

Compound A

Compound Description: Compound A is a selective antagonist of P2X3 and P2X2/3 receptors. []

Relevance: Compound A, similar to AF-353, exhibits antagonist activity at P2X3 and P2X2/3 receptors, reinforcing the relevance of these receptors as potential drug targets for conditions like pain and inflammation. []

RO-3

Compound Description: RO-3 is a selective antagonist of P2X3 and P2X2/3 receptors. []

Relevance: Like AF-353, RO-3 acts as an antagonist at P2X3 and P2X2/3 receptors, highlighting the therapeutic potential of targeting these receptors for conditions like pain, cough, and hypertension. []

5-BDBD

Compound Description: 5-BDBD is a selective antagonist of P2X4 receptors. []

Relevance: Unlike AF-353, which selectively targets P2X3 and P2X2/3 receptors, 5-BDBD exhibits specificity for P2X4 receptors. [] This difference in receptor selectivity emphasizes the diverse pharmacological profiles within the P2X receptor family.

A740003

Compound Description: A740003 is a selective antagonist of P2X7 receptors. []

Relevance: Unlike AF-353, which acts on P2X3 and P2X2/3 receptors, A740003 selectively targets P2X7 receptors. [] This distinction in target specificity highlights the potential for developing drugs that selectively modulate specific P2X receptor subtypes for distinct therapeutic applications.

A438079

Compound Description: A438079 is a selective antagonist of P2X7 receptors. []

Relevance: Similar to A740003, A438079 exhibits selectivity for P2X7 receptors, contrasting with the target compound AF-353's affinity for P2X3 and P2X2/3 receptors. []

A804598

Compound Description: A804598 is a selective antagonist of P2X7 receptors. [, ] It has been explored for its potential therapeutic benefits in various conditions, including pain, inflammation, and neurological disorders.

Relevance: A804598 selectively targets P2X7 receptors, unlike AF-353, which primarily acts on P2X3 and P2X2/3 receptors. [, ] This difference in receptor selectivity suggests that these compounds may have distinct therapeutic applications despite both being P2X receptor antagonists.

GSK314181A

Compound Description: GSK314181A is a selective antagonist of P2X7 receptors. [] It has been investigated for its potential therapeutic effects in inflammatory diseases and pain.

Relevance: GSK314181A, like A804598 and other related compounds, selectively targets P2X7 receptors, contrasting with the target compound AF-353's affinity for P2X3 and P2X2/3 receptors. [] This difference in receptor selectivity highlights the potential for developing drugs that selectively modulate specific P2X receptor subtypes.

AZ10606120

Compound Description: AZ10606120 is a selective antagonist of P2X7 receptors. []

Relevance: Similar to several other related compounds, AZ10606120 exhibits selectivity for P2X7 receptors, unlike AF-353, which primarily targets P2X3 and P2X2/3 receptors. [] This distinction in receptor affinity emphasizes the possibility of designing compounds that selectively modulate specific P2X receptor subtypes to achieve targeted therapeutic effects.

AZ11645373

Compound Description: AZ11645373 is a selective antagonist of P2X7 receptors. []

Relevance: Like other compounds in this list, AZ11645373 specifically targets P2X7 receptors, differing from AF-353's focus on P2X3 and P2X2/3 receptors. []

AZD-9056

Compound Description: AZD-9056 is a selective antagonist of P2X7 receptors. []

Relevance: AZD-9056, similar to several other compounds in this list, selectively antagonizes P2X7 receptors, unlike AF-353, which primarily targets P2X3 and P2X2/3 receptors. [] This highlights the diverse pharmacological profiles within the P2X receptor family and the potential for developing compounds with specific therapeutic applications.

Compound Description: CE-224535 is a selective antagonist of P2X7 receptors. []

Relevance: Similar to many other related compounds, CE-224535 demonstrates selectivity for P2X7 receptors, in contrast to AF-353's focus on P2X3 and P2X2/3 receptors. []

Compound Description: EVT-401 is a selective antagonist of P2X7 receptors. []

Relevance: EVT-401 selectively targets P2X7 receptors, differing from AF-353's activity at P2X3 and P2X2/3 receptors. [] This underscores the potential for developing drugs with specific pharmacological profiles for various therapeutic applications within the P2X receptor family.

AF-219

Compound Description: AF-219 is a potent and selective P2X3 receptor antagonist. [, ] It has been investigated in clinical trials for treating chronic cough and idiopathic pulmonary fibrosis.

Overview

AF-353 is a novel compound classified as an antagonist of the P2X3 and P2X2/3 purinergic receptors. These receptors are ATP-gated ion channels implicated in various physiological processes, including pain sensation and taste perception. AF-353 has garnered attention for its potential therapeutic applications, particularly in treating pain-related disorders due to its ability to inhibit receptor activation by ATP.

Source

AF-353 was developed following the optimization of a weaker screening hit derived from the bacterial dihydrofolate reductase inhibitor trimethoprim. The compound's synthesis is aimed at achieving high purity and biological activity, making it suitable for scientific research and potential clinical applications .

Classification

AF-353 is categorized under small molecule antagonists targeting purinergic receptors, specifically the P2X3 homotrimeric and P2X2/3 heterotrimeric forms. Its pharmacological profile positions it as a candidate for further development in pain management therapies .

Synthesis Analysis

Methods

The synthesis of AF-353 involves several key steps, beginning with the reaction of 5-iodo-4-methoxy-2-propan-2-ylphenol with 2,4-diaminopyrimidine. This reaction is conducted under controlled conditions to optimize yield and purity. The synthetic routes are designed to ensure that the final product maintains high biological activity while being cost-effective for potential industrial production.

Technical Details

Molecular Structure Analysis

Structure

AF-353 possesses a complex molecular structure characterized by specific functional groups that facilitate its interaction with purinergic receptors. The compound's structure can be represented as follows:

  • Chemical Formula: C13_{13}H15_{15}N5_{5}O2_{2}I
  • Molecular Weight: Approximately 360.19 g/mol

Data

The molecular structure includes a pyrimidine ring system that contributes to its receptor binding capabilities. Detailed structural analysis has revealed that AF-353 exhibits favorable binding interactions with its target receptors, which are crucial for its antagonistic effects .

Chemical Reactions Analysis

Reactions

AF-353 undergoes various chemical reactions typical of small organic molecules, including:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen.
  • Reduction: Involves the addition of hydrogen or removal of oxygen.
  • Substitution: Involves replacing one atom or group with another.

These reactions are fundamental in modifying the compound for enhanced efficacy or altered pharmacokinetic properties.

Technical Details

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions (temperature, solvent choice) are tailored to achieve desired product characteristics while minimizing side reactions .

Mechanism of Action

Process

AF-353 functions primarily as a non-competitive antagonist at P2X3 and P2X2/3 receptors. By binding to these receptors, it inhibits ATP-induced activation, thereby disrupting normal calcium flux within cells.

Data

The compound has demonstrated a pIC50 range of 7.3 to 8.5 against these receptors, indicating high potency. Its pharmacokinetic profile shows an oral bioavailability of approximately 32.9%, with significant brain penetration evidenced by a brain-to-plasma ratio of 6 .

Physical and Chemical Properties Analysis

Physical Properties

AF-353 is typically presented as a solid crystalline substance with high stability under standard laboratory conditions. Its solubility characteristics may vary depending on the solvent used but generally exhibit good solubility in organic solvents.

Chemical Properties

The compound's chemical stability allows it to undergo various reactions without significant degradation, making it suitable for use in biological assays and potential therapeutic applications. Its interactions with biological systems are primarily mediated through its binding affinity to purinergic receptors .

Applications

AF-353 has diverse applications in scientific research across several fields:

  • Chemistry: Utilized as a tool compound for studying P2X channels in various biological models.
  • Biology: Investigates the role of purinergic signaling in cellular processes related to pain and inflammation.
  • Medicine: Potential therapeutic applications in treating chronic pain conditions due to its antagonistic effects on P2X receptors.
  • Industry: Employed in drug discovery processes aimed at developing new pharmaceuticals targeting purinergic signaling pathways .

Properties

CAS Number

865305-30-2

Product Name

AF-353

IUPAC Name

5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine

Molecular Formula

C14H17IN4O2

Molecular Weight

400.21 g/mol

InChI

InChI=1S/C14H17IN4O2/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16/h4-7H,1-3H3,(H4,16,17,18,19)

InChI Key

AATPYXMXFBBKFO-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC

Solubility

Soluble in DMSO

Synonyms

5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine
AF 353
AF-353
AF353 cpd

Canonical SMILES

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.